![molecular formula C11H12FNO B2797566 (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine CAS No. 338401-19-7](/img/structure/B2797566.png)
(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Hydroxylamine Derivatives
Hydroxylamine and its derivatives, such as (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, have been the subject of scientific research due to their various biological activities. The review by Gross (1985) highlights that hydroxylamine is a product of normal cellular metabolism but also a potent mutagen in vitro. Despite its potential, it has not shown carcinogenic capabilities. Interestingly, it demonstrates carcinostatic activity against certain tumors in animals and can inactivate or inhibit a number of cellular enzymes and some viruses in vitro. Moreover, hydroxylamine is a skin irritant and sensitizer, causing dermatitis and being corrosive to the eyes. Acute and chronic exposures have caused methemoglobinemia and sulfhemoglobinemia (Gross, 1985).
Ethylene Perception and Fruit Ripening
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, a derivative related to the cyclopropyl group, has shown significant effects on ethylene perception and fruit ripening. Watkins (2006) provides an extensive review of 1-MCP's effects, demonstrating its role in improving the maintenance of product quality by inhibiting the ethylene perception in fruits and vegetables. This commercial technology has been adopted rapidly by many apple industries globally, indicating the potential benefits and limitations for its commercialization across various fruits and vegetables (Watkins, 2006).
Isoxazolone Derivatives in Medicinal Chemistry
Laroum et al. (2019) discuss the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, highlighting the significant biological and medicinal properties of isoxazolone derivatives. These derivatives constitute excellent intermediates for the synthesis of numerous heterocycles and undergo several chemical transformations. The research demonstrates a simple and environmentally friendly procedure for preparing heterocycles by multi-component reactions, offering insights into the chemical versatility and potential pharmacological applications of compounds containing cyclopropyl and hydroxylamine groups (Laroum et al., 2019).
Properties
IUPAC Name |
(NE)-N-[1-[2-(4-fluorophenyl)cyclopropyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZVLKBPGRAIAO-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chloro-4-methylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797484.png)
![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)
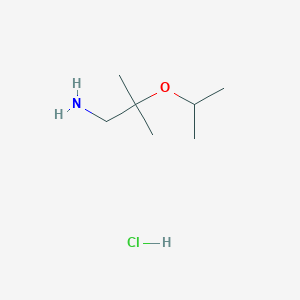

![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)
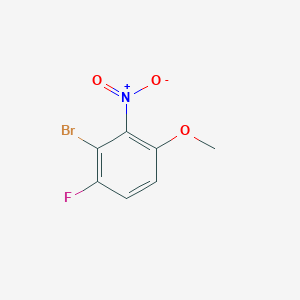
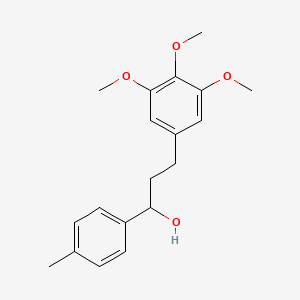
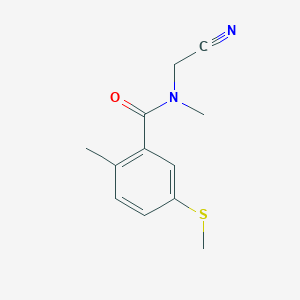
![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)
![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)
![N-(3-chlorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2797501.png)
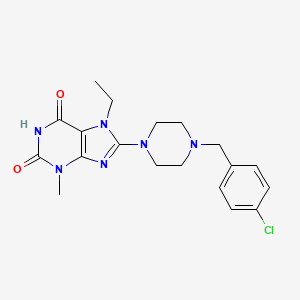
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
